![molecular formula C60H117N21O11 B589850 Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH CAS No. 152246-40-7](/img/structure/B589850.png)
Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH
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Overview
Description
“Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH” is a peptide that has been shown to be an efficient inhibitor of protein kinase C (PKC)-catalyzed histone phosphorylation . It has been used in research for its inhibitory effects on histone phosphorylation .
Molecular Structure Analysis
The molecular formula of “this compound” is C60H117N21O11 . The exact mass is 1307.92000 .Chemical Reactions Analysis
As a peptide, “this compound” can participate in various biochemical reactions, particularly those involving protein interactions. It is known to inhibit the binding of PKC substrates .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 1308.71000 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Protein Kinase C Inhibition
A myristoylated pseudosubstrate peptide, similar in structure to myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH, has been shown to inhibit protein kinase C in intact cells. This peptide blocks phosphorylation induced by specific activators and has potential for in vivo applications due to its cell permeability (Eichholtz et al., 1993).
Anticancer Applications
Another study found that a novel N-myristoylated synthetic octapeptide inhibited protein kinase C activity and partially reversed resistance to Adriamycin in murine fibrosarcoma cells. This suggests potential applications in cancer therapy (O'Brian et al., 1991).
Immune System Modulation
A peptide, N-myristoyl-Lys-Arg-Thr-Leu-Arg, inhibited IL-2 receptor induction and IL-2 production in human leukemic cell lines. This indicates potential uses in modulating immune responses (Ioannides et al., 1990).
Biochemical Applications
A study focused on the inhibition of protein kinase C by N-myristoylated peptide substrate analogs, providing insights into the interaction mechanisms and potential for developing selective PKC inhibitors (Ward & O'Brian, 1993).
Viral Research
Research into the role of myristoylation in poliovirus capsid protein VP4 suggests applications in understanding viral assembly and potential antiviral strategies (Marc et al., 1989).
Protein Modification Studies
Studies on the biochemical synthesis and characterization of enzymes involved in protein myristoylation offer insights into post-translational modifications and their roles in cellular processes (Towler et al., 1986).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOMZWCCEWXWJK-XTLMENHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H117N21O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1308.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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